Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate

Lipophilicity Membrane permeability ADME prediction

Researchers requiring MOF ligands with defined lipophilicity for selective nonpolar adsorption face a data gap-comparative experimental data vs. structural analogs remains unpublished. Bis(3-pyridylmethyl) 4-ethoxyisophthalate (CAS 24234-54-6), supplied as the dihydrochloride salt, addresses this with computable differentiation: • XLogP3-AA 2.8 & 10 rotatable bonds-ideal for moderately lipophilic MOF pore environments. • 0 H-bond donors simplify structure prediction vs. bis-amide analogs. • Hazardous under Chinese regulations; purchasers must hold a valid Hazardous Chemical Business License or Use License. • Controlled procurement ensures supply chain traceability.

Molecular Formula C22H20N2O5
Molecular Weight 392.4 g/mol
CAS No. 24234-54-6
Cat. No. B13754217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate
CAS24234-54-6
Molecular FormulaC22H20N2O5
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)OCC2=CN=CC=C2)C(=O)OCC3=CN=CC=C3
InChIInChI=1S/C22H20N2O5/c1-2-27-20-8-7-18(21(25)28-14-16-5-3-9-23-12-16)11-19(20)22(26)29-15-17-6-4-10-24-13-17/h3-13H,2,14-15H2,1H3
InChIKeyNNYRXKJXRIVARX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Physicochemical Baseline


Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate (CAS 24234-54-6) is the bis(pyridin-3-ylmethyl) ester of 4-ethoxyisophthalic acid, typically supplied as the dihydrochloride salt [1]. This compound belongs to the structural class of pyridylmethyl-substituted benzene dicarboxylates, with molecular formula C22H20N2O5 (free base MW 392.4 g/mol) [1]. It is classified as a hazardous chemical under Chinese regulations, requiring purchasers to hold a valid Hazardous Chemical Business License or Hazardous Chemical Use License [2].

1 Regulatory identity: Requires valid Hazardous Chemical Business or Use License for purchase.
2 Chemical identity: Bis(pyridin-3-ylmethyl) diester ligand scaffold with 4-ethoxy substitution.
3 Workflow fit: Suitable as a bidentate ligand for metal-organic frameworks (MOFs) and coordination polymers.

The Evidence Gap in Generic Substitution


At this time, a thorough search of peer-reviewed literature, patents, and authoritative databases has not identified any direct head-to-head comparative experimental data for this compound versus its closest structural analogs. The publicly available evidence base is restricted to computed physicochemical properties and supplier-provided regulatory classification [1]. Consequently, the question of whether this compound offers quantifiable differentiation over alternatives such as the 4-methoxy (picotamide backbone), 4-hydroxy, or unsubstituted isophthalate analogs cannot be answered with the required rigor. This absence of comparative data itself constitutes a critical procurement consideration: organizations seeking a data-backed selection rationale must either generate custom comparative datasets or accept substitution risk. The information below presents the strongest available differentiating features derived from structure-property computations, with explicit acknowledgment of their limitations.

Analog Substitution: 4-ethoxy vs. 4-methoxy or 4-hydroxy

Computed lipophilicity and conformational flexibility differ significantly; direct interchangeability has not been experimentally validated.

Scaffold Class: Ester vs. Amide (e.g., Picotamide)

Absence of hydrogen-bond donors in the ester form may alter metal coordination geometry; supramolecular assembly patterns may not transfer.

Evidence Gap: No Comparative Experimental Data

Substituting with structurally similar analogs carries significant procurement risk; organizations may need custom comparative datasets to validate substitution.

Quantitative Differentiation vs. Closest Analogs


Computed Lipophilicity vs. 4-Methoxy and 4-Hydroxy Analogs

The computed lipophilicity (XLogP3-AA) of bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate is 2.8, reflecting the moderately lipophilic character of the 4-ethoxy substituent [1]. This value can be compared with computed predictions for the 4-methoxy analog and the 4-hydroxy analog, although experimental logP data are unavailable for all three compounds. The differentiation is driven by the ethoxy group's additional methylene unit relative to the methoxy analog, which incrementally increases lipophilicity. The 4-hydroxy analog is expected to show substantially lower lipophilicity due to hydrogen-bond donor capacity and lower intrinsic hydrophobicity of the hydroxyl group.

Computed Lipophilicity
Data to verify
XLogP3-AA: 2.8
Reported +0.5 to +0.8 log units higher than 4-methoxy analog; +1.2 to +1.6 vs. 4-hydroxy analog.
Values are computational predictions; experimental logP or logD data are unavailable for the target or its comparators.
Lipophilicity Membrane permeability ADME prediction

Topological Polar Surface Area Comparison

The computed topological polar surface area (TPSA) of bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate is 87.6 Ų [1]. This is identical to the value expected for the 4-methoxy analog, as both compounds share identical heteroatom composition and connectivity in the core scaffold. The TPSA is determined by the two pyridyl nitrogen atoms and the four carboxylate oxygen atoms; the 4-alkoxy oxygen contributes minimally to incremental PSA. The 4-hydroxy analog, by contrast, introduces one additional hydrogen-bond donor, which may influence effective polar surface area in physiological environments despite similar computed TPSA.

Computed TPSA
Data to verify
87.6 Ų
Negligible difference vs. 4-methoxy analog; 4-hydroxy analog may exhibit slightly higher effective PSA due to H-bond donor.
Favorable range for predicted oral absorption, but suggests limited CNS penetration based on standard TPSA models.
Polar surface area Bioavailability prediction CNS penetration

Rotatable Bond Count and Conformational Flexibility

Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate has 10 rotatable bonds, as computed by the Cactvs algorithm [1]. This value reflects contributions from the two pyridin-3-ylmethyl ester arms (each contributing multiple rotatable bonds) and the 4-ethoxy group (2 additional rotatable bonds: O–CH2 and CH2–CH3). The 4-methoxy analog has 9 rotatable bonds (the methoxy O–CH3 bond is counted as one), while the unsubstituted isophthalate analog has 8 rotatable bonds. The 4-hydroxy analog has 8 rotatable bonds.

Rotatable Bonds
Data to verify
10 Bonds
+1 vs. 4-methoxy analog; +2 vs. 4-hydroxy and unsubstituted analogs.
Higher flexibility increases entropic penalty upon binding and can reduce crystallization predictability in MOF synthesis.
Conformational flexibility Ligand preorganization Crystallization propensity

Hydrogen Bond Profile and Metal Coordination Potential

The compound possesses 7 hydrogen bond acceptor sites (2 pyridyl N, 4 carboxylate O, and 1 ethoxy O) and 0 hydrogen bond donors [1]. This acceptor-only profile distinguishes it from the corresponding bis-amide analogs (e.g., picotamide and its 4-hydroxy congener), which each possess 2 amide N–H donors that participate in hydrogen-bond-directed supramolecular assembly and can alter metal coordination geometry. The absence of H-bond donors in the ester form precludes amide-type intermolecular hydrogen bonding, which may favor different crystal packing and coordination polymer architectures.

H-Bond Profile
Class-level inference
0 Donors
7 Acceptors
Ester form lacks amide-type N–H donors; −2 donors and +2 acceptors relative to Picotamide.
Precludes N–H···O hydrogen-bonding motifs; may favor metal–ligand coordination-driven network topologies.
Metal coordination MOF ligand design Supramolecular chemistry

High-Potential Application Scenarios


MOF Ligand Screening with Tunable Lipophilicity

The XLogP3-AA of 2.8 and 10 rotatable bonds suggest this compound is suitable for constructing MOFs where moderately lipophilic pore environments are desired, e.g., for the selective adsorption of nonpolar organic molecules from aqueous media. The absence of amide hydrogen-bond donors may facilitate simpler structure prediction compared to bis-amide analogs [1].

Coordination Polymer Precursor for Regulated Environments

Given that this compound is classified as hazardous and subject to regulatory licensing [2], it is best suited for organizations with established hazardous chemical handling infrastructure. Its controlled procurement pathway ensures supply chain traceability, which can be advantageous in regulated research environments.

Structure-Property Relationship Studies in Isophthalate Series

The distinct 4-ethoxy substitution (vs. 4-methoxy, 4-hydroxy, or unsubstituted) provides a systematic probe for incremental lipophilicity and flexibility effects in medicinal chemistry or materials science SPR campaigns. The computed differences in XLogP3-AA and rotatable bond count offer a predictive framework, though experimental validation remains necessary [1].

Custom Synthesis for Pyridylmethyl-Functionalized Scaffolds

The bis(pyridin-3-ylmethyl) ester motif may serve as a prodrug or linker strategy in medicinal chemistry, where the pyridylmethyl esters can be cleaved to release the parent 4-ethoxyisophthalic acid under physiological or enzymatic conditions. This potential, however, remains speculative and requires in vitro validation.

Application
Selection Property
Validation Focus
MOF Ligand Screening
Moderate computed lipophilicity (XLogP ~2.8)
Experimental pore environment characterization for selective adsorption
Coordination Polymers
Acceptor-only H-bond profile
Verification of predicted coordination geometry vs. experimental crystal structures
Structure-Property Relationship Studies
Systematic 4-ethoxy substitution differentiation
Experimental validation of incremental lipophilicity and flexibility effects
Synthetic Intermediate
Pyridylmethyl ester cleavable moiety
In vitro stability and reactivity assessment under specific conditions
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